molecular formula C5H8Cl2O B1597636 2,2-Dichloropentanal CAS No. 41718-50-7

2,2-Dichloropentanal

Cat. No. B1597636
CAS RN: 41718-50-7
M. Wt: 155.02 g/mol
InChI Key: LXYPCRVXVVHGJF-UHFFFAOYSA-N
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Description

2,2-Dichloropentanal , also known as 2,2-dichloropentanaldehyde , is an organic compound with the empirical formula C5H8Cl2O and a molecular weight of 155.02 g/mol . Its chemical structure consists of a pentane backbone with two chlorine atoms attached to the second carbon atom. The compound is a colorless liquid with a pungent odor.


Physical And Chemical Properties Analysis

  • Boiling Point : The normal boiling temperature of 2,2-Dichloropentanal is critically evaluated to be approximately 634 K .
  • Density : The density of the compound varies with temperature and phase. It is available as critically evaluated data .
  • Enthalpy of Vaporization : The enthalpy of vaporization or sublimation from liquid to gas phase is temperature-dependent .
  • Heat Capacity : The heat capacity at constant pressure for the ideal gas phase is also temperature-dependent .

properties

IUPAC Name

2,2-dichloropentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c1-2-3-5(6,7)4-8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYPCRVXVVHGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369178
Record name 2,2-dichloropentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloropentanal

CAS RN

41718-50-7
Record name 2,2-dichloropentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichloropentanal
Reactant of Route 2
2,2-Dichloropentanal
Reactant of Route 3
2,2-Dichloropentanal
Reactant of Route 4
2,2-Dichloropentanal
Reactant of Route 5
2,2-Dichloropentanal
Reactant of Route 6
2,2-Dichloropentanal

Citations

For This Compound
8
Citations
EI Troyanskii, VA Ioffe, IV Svitan'ko… - Bulletin of the Academy of …, 1983 - Springer
Conclusions 1. Primary aliphatic amines RCH 2 CH 2 NH 2 are converted by the action of the Na 2 S 2 O 8 -CuCl 2 system into nitriles RCH 2 CN, 2,2-dichloroalkanals RCCl 2 CHO, …
Number of citations: 1 link.springer.com
N de Kimpe, R Verhé, L de Buyck… - Bulletin des Sociétés …, 1979 - Wiley Online Library
Aryl‐2,2‐dichloro‐1‐alkanones were shown to rearrange with methyl magnesium iodide in ether under reflux into highly sterically hindered alkohols. The mechanism proceeds by a …
Number of citations: 6 onlinelibrary.wiley.com
F Ghelfi, F Roncaglia, M Pattarozzi, V Giangiordano… - Tetrahedron, 2009 - Elsevier
3-Alkyl-3-chloro-4-chloromethyl-γ-lactones were synthesized in acceptable yields, exploiting the CuCl-N,N,N′,N″,N″-pentamethyldiethylenetriamine catalyzed atom transfer radical …
Number of citations: 9 www.sciencedirect.com
F Bellesia, L De Buyck, F Ghelfi, UM Pagnoni… - …, 2003 - thieme-connect.com
An effective and low waste method for preparing aliphatic 2, 2-dichloroaldehydes has been achieved by halogenation of aldehydes or alcohols with Cl 2, using tetraalkylammonium …
Number of citations: 10 www.thieme-connect.com
J CzOMBOS - SYNTHETIC COMMUNICATIONS, 1999 - researchgate.net
Antonio sÁLGADo"Tom HUYBRECHTS" Laurent DE BUYCK" Page 1 SYNTHETIC COMMUNICATIONS, 29(1), 57-63 (1999) SYNTHESIS OF 2,2-DICHLORO-1-ALKANOLS Antonio …
Number of citations: 0 www.researchgate.net
F Bellesia, L De Buyck, F Ghelfi, E Libertini… - Tetrahedron, 2000 - Elsevier
An effective and environmentally benign preparation of 2,2-dichloroaldehydes has been achieved by chlorination of aldehydes with Cl 2 (g) in CH 2 Cl 2 , using 2,6-lutidine …
Number of citations: 14 www.sciencedirect.com
GG Levkovskaya, ID Tat'yana, R Igor'B… - Russian chemical …, 1999 - pubs.rsc.org
Published data on the synthesis, structure and chemical transformations of N-acyl-, N-alkoxy(aryloxy)carbonyl-, N-carbamoyl-, N-sulfonyl- and N-phosphoryl-imines of chlorine-(and …
Number of citations: 38 pubs.rsc.org
A SALGADO, T HUYBRECHTS, L DE BUY - 1999
Number of citations: 0

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